molecular formula C14H18ClNO4S B13280638 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate

Cat. No.: B13280638
M. Wt: 331.8 g/mol
InChI Key: XZBXBIVZAMFNNN-UHFFFAOYSA-N
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Description

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is a chemical compound with the molecular formula C13H16ClNO4S. It is known for its unique structure, which includes a cyclopropyl group and a chlorosulfonyl functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with a cyclopropylmethyl chloride derivative under basic conditions. The chlorosulfonyl group is then introduced through a sulfonylation reaction using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)-N-methylcarbamate
  • Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)-N-methylcarbamate

Uniqueness

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is a synthetic compound with notable biological activity due to its unique chemical structure. This compound, characterized by the presence of a chlorosulfonyl group, has been studied for its potential applications in drug development, particularly in targeted therapies and biochemical assays.

  • Molecular Formula : C14H18ClNO4S
  • Molecular Weight : 317.79 g/mol
  • CAS Number : 1785038-32-5

The compound features a carbamate functional group, which is known for its reactivity with biological molecules, particularly proteins and enzymes. The chlorosulfonyl moiety enhances this reactivity, allowing for covalent modifications that can alter protein functions.

The biological activity of this compound primarily involves its interaction with nucleophiles, such as amino acids in proteins. The chlorosulfonyl group is particularly reactive, facilitating the formation of covalent bonds with thiol groups in cysteine residues or other nucleophilic sites within proteins. This mechanism is crucial for its application in drug delivery systems and biochemical research.

Anticancer Activity

Research indicates that compounds similar to this compound can be utilized in antibody-drug conjugates (ADCs). In ADCs, the compound can serve as a linker that releases cytotoxic drugs specifically at tumor sites. This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy against cancer cells .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor due to its ability to modify active sites through covalent bonding. For instance, it may inhibit proteases or kinases involved in cancer progression by irreversibly binding to their active sites .

Case Studies

  • Study on Antibody-Drug Conjugates :
    • A study published in 2020 explored the use of this compound in ADCs for targeted cancer therapy. The results showed enhanced tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics .
  • Mechanistic Studies :
    • Another research effort focused on the mechanistic pathways of the compound's action on specific enzymes. The findings indicated that the chlorosulfonyl group significantly increased the rate of enzyme inhibition compared to non-sulfonated analogs, suggesting a promising avenue for drug design aimed at specific enzymatic pathways involved in disease progression .

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsReactivityApplications
This compoundCarbamate, ChlorosulfonylHighAntibody-drug conjugates, enzyme inhibitors
Benzyl N-(sulfonyl)methylcarbamateCarbamate, SulfonylModerateGeneral enzyme inhibitors
Cyclohexylmethyl carbamateCarbamateLowLimited reactivity

This table highlights how the presence of the chlorosulfonyl group in this compound enhances its reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H18ClNO4S/c1-16(10-14(7-8-14)11-21(15,18)19)13(17)20-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

XZBXBIVZAMFNNN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1(CC1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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